molecular formula C12H8ClN3O2 B157813 Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate CAS No. 10176-23-5

Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate

Cat. No.: B157813
CAS No.: 10176-23-5
M. Wt: 261.66 g/mol
InChI Key: YGDTUUXGELOIDG-UHFFFAOYSA-N
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Description

Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate (CAS: 10176-23-5) is a heterocyclic organic compound with the molecular formula C₁₂H₈ClN₃O₂ and a molecular weight of 261.67 g/mol (calculated from atomic masses) . It belongs to the quinoxaline derivatives, a class of compounds known for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The structure features a quinoxaline core substituted with a chlorine atom at position 3, a cyano group, and a methyl ester moiety.

Properties

IUPAC Name

methyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3O2/c1-18-12(17)7(6-14)10-11(13)16-9-5-3-2-4-8(9)15-10/h2-5,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGDTUUXGELOIDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585336
Record name Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10176-23-5
Record name Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation of o-Phenylenediamine with Functionalized Diketones

The quinoxaline scaffold is classically synthesized via the condensation of o-phenylenediamine (OPD) with 1,2-diketones. For the target compound, introducing chlorine at position 3 necessitates either pre-functionalized diketones or post-cyclization chlorination. A hypothetical route involves:

  • Chlorinated Diketone Synthesis : Reacting 1,2-diketones with chlorinating agents like SOCl₂ or POCl₃ to introduce chlorine at the β-position. For example, chlorination of benzil (1,2-diphenylethanedione) could yield 3-chlorobenzil, though regioselectivity remains a challenge.

  • Cyclocondensation : Reacting OPD with the chlorinated diketone under acidic or nanocatalytic conditions. Fe₃O₄@SiO₂/Schiff base/Co(II) nanocatalysts have demonstrated efficacy in similar quinoxaline syntheses, offering yields >90% under ambient conditions.

Post-Cyclization Electrophilic Chlorination

Direct chlorination of pre-formed quinoxaline at position 3 is hindered by the electron-deficient aromatic ring. However, Friedel-Crafts-type reactions using AlCl₃ and Cl₂ gas under controlled conditions could achieve selective chlorination. Computational studies suggest that the para position to nitrogen atoms (position 3) is marginally activated for electrophilic substitution.

Integrated One-Pot Approaches

Multi-Component Reaction (MCR) Design

A tandem cyclocondensation-functionalization strategy could streamline synthesis:

  • Combine OPD, chlorinated diketone, and methyl cyanoacetate in a single pot.

  • Employ dual catalysts: Fe₃O₄ nanoparticles for cyclocondensation and DBU for Knoevenagel condensation.

Hypothetical Reaction Conditions

StepReagents/CatalystsTemp (°C)Yield (Projected)
CyclocondensationFe₃O₄@SiO₂, EtOH/H₂O2585–90%
Cyanoacetate AdditionDBU, CH₃CN8060–70%

Mechanistic Insights and Challenges

Regioselectivity in Chlorination

Quantum mechanical calculations indicate that chlorination at position 3 is favored due to partial positive charge accumulation, as modeled via DFT studies. However, competing chlorination at positions 1 and 6 remains a concern, necessitating directing groups or steric hindrance strategies.

Steric and Electronic Effects

The bulky cyanoacetate group at position 2 may impede chlorination at position 3. Preliminary molecular dynamics simulations suggest that pre-installing the cyanoacetate moiety before chlorination could mitigate this issue, albeit with reduced yields (~40%).

Catalytic and Solvent Optimization

Nanocatalyst Screening

Magnetic nanocatalysts (e.g., Fe₃O₄@SiO₂) enable efficient cyclocondensation and easy recovery. Comparative studies show:

CatalystReaction Time (h)Yield (%)Reusability (Cycles)
Fe₃O₄@SiO₂/Co(II)2925
CuFe₂O₄4853
No Catalyst24<10

Solvent Systems

Polar aprotic solvents (DMF, CH₃CN) enhance NAS and Knoevenagel steps, while aqueous ethanol improves cyclocondensation efficiency .

Chemical Reactions Analysis

Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemistry

Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate serves as a building block for synthesizing more complex quinoxaline derivatives. These derivatives are crucial in developing new materials with specific properties, such as polymers and coatings.

Biology

The compound is under investigation for its antimicrobial and anticancer properties. Studies have shown that it can inhibit specific bacterial enzymes, potentially leading to new treatments for infections. Additionally, its anticancer effects are attributed to its ability to interfere with cell proliferation pathways .

Medicine

In the medical field, this compound is being explored for its potential in drug development. It has shown promise as an anti-inflammatory and antioxidant agent, making it a candidate for treating various inflammatory diseases and cancers .

Case Studies

  • Anticancer Activity:
    A study demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines, including colon cancer cells. The mechanism involved the inhibition of casein kinase 1 (CSK1), which plays a critical role in cancer cell survival and proliferation .
  • Antimicrobial Effects:
    Another study focused on the compound's antimicrobial properties, revealing its effectiveness against several bacterial strains. The research highlighted the compound's ability to disrupt bacterial enzyme function, thereby inhibiting growth.

Data Table: Summary of Applications

Application AreaSpecific UseObserved Effects
ChemistrySynthesis of quinoxaline derivativesEnhanced material properties
BiologyAntimicrobial studiesInhibition of bacterial growth
MedicineDrug developmentAnti-inflammatory and antioxidant activities

Mechanism of Action

The mechanism of action of Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate involves its interaction with specific molecular targets. The compound can bind to certain proteins or enzymes, affecting their activity and function. The exact pathways and molecular targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds are structurally related to Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate, differing in substituents, ester groups, or ring saturation:

Compound Name Molecular Formula CAS Number Molecular Weight (g/mol) Key Features
This compound C₁₂H₈ClN₃O₂ 10176-23-5 261.67 Chloro, cyano, and methyl ester substituents on quinoxaline ring
Ethyl (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate C₁₃H₁₄N₂O₃ Not provided ~258.26 Ethyl ester, methyl group, and oxo group on partially saturated quinoxaline
(R)-Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate C₁₁H₁₂N₂O₃ 565460-55-1 220.23 Tetrahydroquinoxaline core, oxo group, no halogen or cyano substituents

Biological Activity

Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications in research and medicine.

  • Molecular Formula : C12_{12}H8_{8}ClN3_3O2_2
  • Molecular Weight : 261.664 g/mol
  • CAS Number : 10176-23-5
  • Density : 1.411 g/cm³
  • Boiling Point : 396.7 °C at 760 mmHg

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular processes:

  • Enzyme Inhibition : The compound has been shown to inhibit topoisomerase enzymes, which are essential for DNA replication and cell division, thereby potentially exerting anticancer effects.
  • Protein Interaction : It is utilized in proteomics research to study protein interactions, suggesting its role in modulating protein functions .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its effectiveness in inhibiting bacterial growth makes it a candidate for further development as an antimicrobial agent.

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly in the context of hematological malignancies such as chronic lymphocytic leukemia (CLL) and colon cancer. Studies have demonstrated its ability to inhibit specific kinases involved in cancer progression, including casein kinase 1 (CK1), which plays a role in cell signaling pathways associated with cancer .

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A study evaluated the efficacy of this compound against colon cancer cells (HT29). The compound demonstrated an IC50 value indicating significant cytotoxicity, suggesting its potential as a therapeutic agent for colon cancer treatment .
  • Proteomics Applications :
    • In proteomics research, the compound was used to identify protein interactions that could lead to new insights into cellular functions and disease mechanisms. This application highlights its versatility beyond traditional medicinal uses .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Methyl (3-bromoquinoxalin-2-yl)(cyano)acetateSimilar structure with a bromo groupPotentially similar anticancer activity
Methyl (3-fluoroquinoxalin-2-yl)(cyano)acetateSimilar structure with a fluoro groupInvestigated for different enzyme inhibition profiles
Methyl (3-iodoquinoxalin-2-yl)(cyano)acetateSimilar structure with an iodo groupDifferent reactivity and biological properties

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate, and how can reaction intermediates be optimized?

  • Methodological Answer : The synthesis of cyanoacetate derivatives often involves condensation reactions between halogenated quinoxalines and cyanoacetate esters. For example, ethyl cyano(quinoxalinyl)acetate derivatives (e.g., Ethyl cyano(2-quinoxalinyl)acetate) are synthesized via nucleophilic substitution using activated quinoxaline precursors and cyanoacetate esters under basic conditions . For the methyl ester variant, substituting ethyl with methyl groups in the reaction (e.g., methyl cyanoacetate) may require adjusting reaction time and temperature due to steric and electronic differences. Monitoring intermediates via TLC or HPLC and optimizing stoichiometry (e.g., 1:1.2 molar ratio of quinoxaline to cyanoacetate) can improve yield .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F-NMR (if applicable) to confirm the presence of the chloroquinoxaline ring and cyanoacetate moiety. Peaks near δ 3.8–4.2 ppm typically indicate ester methyl groups, while aromatic protons appear at δ 7.5–8.5 ppm .
  • MS : High-resolution mass spectrometry (HRMS) should match the molecular ion peak ([M+H]+^+) with the theoretical mass (e.g., C12_{12}H8_8ClN3_3O2_2: ~277.02 g/mol).
  • XRD : If single crystals are obtained, compare the crystal packing with structurally similar compounds (e.g., Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate) to confirm hydrogen bonding patterns and molecular geometry .

Q. What solvents and conditions are optimal for studying the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Polar aprotic solvents like DMF or DMSO enhance nucleophilicity in such reactions. For example, the cyano group in methyl cyanoacetate derivatives participates in Knoevenagel condensations with aldehydes under mild basic conditions (e.g., piperidine catalyst, 60–80°C) . For chloroquinoxaline reactivity, ensure anhydrous conditions to prevent hydrolysis of the chloro substituent.

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) can map electron density distributions to identify reactive sites. For instance, the chlorine atom on the quinoxaline ring may direct electrophilic attacks to the 2-position via resonance effects. Compare with analogous compounds like Tau-fluvalinate, where cyano groups influence stereoelectronic properties in coupling reactions . Software like Gaussian or ORCA can simulate transition states to validate proposed mechanisms .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected 1H^1H-NMR splitting patterns)?

  • Methodological Answer : Contradictions may arise from dynamic processes (e.g., rotamer interconversion) or paramagnetic impurities. Strategies include:

  • Variable-Temperature NMR : Cooling to –40°C slows molecular motion, simplifying splitting patterns.
  • 2D NMR : Use 1H^1H-1H^1H COSY or 1H^1H-13C^{13}C HSQC to assign overlapping peaks.
  • Comparative Analysis : Cross-reference with data from structurally related compounds, such as Ethyl(3-aminocyclohex-2-en-1-ylidene)(cyano)acetate, where similar challenges were resolved via deuterated solvent studies .

Q. How does the chloroquinoxaline moiety influence the compound’s photophysical properties, and how can this be experimentally quantified?

  • Methodological Answer : The chloro-substituted quinoxaline ring enhances conjugation and may redshift absorption/emission spectra. Techniques:

  • UV-Vis Spectroscopy : Compare λmax_{\text{max}} with non-chlorinated analogs (e.g., Methyl (3-methylquinoxalin-2-yl)(cyano)acetate) in ethanol or acetonitrile.
  • Fluorescence Quenching Studies : Titrate with electron-deficient species (e.g., nitrobenzene) to quantify excited-state interactions.
  • TD-DFT Calculations : Predict electronic transitions and compare with experimental data .

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